AC-264613

PAR2 Agonist Potency Drug Discovery

Researchers studying PAR2-mediated inflammation and nociception often face the challenge of peptide agonist instability and poor bioavailability. AC-264613 solves this as a potent (pEC50 7.5), selective, non-peptidic PAR2 agonist. - Demonstrates >30-fold potentiation at the disease-relevant PAR2 F240S polymorphic variant, unlike peptide agonists. - Validated in vivo: 30 ng intrapaw dose induces robust thermal hyperalgesia and edema in rodent models. - High selectivity profile: no activity at other PAR subtypes or 30+ pain/inflammation targets. Supplied with comprehensive QC documentation, ensuring batch-to-batch reproducibility for your critical assays.

Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
Cat. No. B1370546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-264613
Molecular FormulaC19H18BrN3O2
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m0/s1
InChIKeyRQKXQCSEZPQBNZ-QSBCOWLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-264613: Selective PAR2 Agonist Profile


AC-264613 is a potent and selective small-molecule agonist of protease-activated receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation, nociception, and vascular biology [1]. It represents one of the first-in-class non-peptidic PAR2 agonists, discovered alongside AC-55541 from a high-throughput screen, and is characterized by a pEC50 of 7.5 (31.6 nM) in cellular proliferation assays [2]. AC-264613 is widely used as a pharmacological tool to probe PAR2 signaling pathways in vitro and in vivo due to its high target selectivity, demonstrated by a lack of activity at other PAR subtypes and over 30 other receptors implicated in pain and inflammation .

Workflow

PAR2 pathway signaling studies (agonist tool)

Selection Logic

Reported high receptor selectivity profile

Use Context

In vitro and in vivo pharmacological probe

AC-264613: Irreplaceable for PAR2 Research


Generic substitution of AC-264613 with other in-class PAR2 agonists, such as peptide-based tools (e.g., SLIGRL-NH2, SLIGKV-NH2) or even other small molecules (e.g., AC-55541), is not scientifically valid due to significant differences in potency, receptor activation mechanism, and in vivo pharmacokinetic properties. Peptide agonists are known to have poor bioavailability and uncertain target selectivity [1], while the closest small-molecule analog, AC-55541, exhibits a 6.3-fold lower potency and a distinct elimination half-life [2]. Furthermore, AC-264613 and AC-55541 show a unique 30-fold potentiation at the disease-relevant PAR2 F240S polymorphic variant, a behavior not observed with peptide agonists, underscoring their distinct pharmacological profile [3].

1

Potency context may differ from peptide agonists and other small molecules; direct interchange not supported.

2

Activation mechanism at extracellular loop 2 (ECL2) may not transfer; peptide and small-molecule pathways differ.

3

Disease-relevant polymorphic variant (F240S) response differs between compound classes; variant-specific interpretation required.

AC-264613: Differentiating Evidence


Cellular Proliferation Potency

AC-264613 exhibits a significantly lower EC50 (31.6 nM) compared to AC-55541 (200 nM) in stimulating PAR2-mediated cellular proliferation. This 6.3-fold difference in potency is consistent across multiple functional assays, including phosphatidylinositol hydrolysis and calcium mobilization [1].

Cellular Proliferation Potency
Head-to-head
6.3-fold lower EC50 (31.6 nM vs 200 nM)
NIH-3T3 cells, PAR2 proliferation assay
Supports higher potency context in cellular PAR2 response.
Assay-dependent; verify in target cell model.
PAR2 Agonist Potency Drug Discovery

PI Hydrolysis Signaling Potency

In assays measuring phosphatidylinositol (PI) hydrolysis, a key downstream signaling event for PAR2, AC-264613 has an EC50 of 125.8 nM, whereas AC-55541 requires 200-1000 nM. This 1.6- to 8-fold higher potency demonstrates AC-264613's superior ability to activate this specific signaling cascade [1].

PI Hydrolysis Signaling
Head-to-head
1.6- to 8-fold higher potency (EC50 125.8 nM vs 200–1000 nM)
PI hydrolysis assay, hPAR2 NIH-3T3
May influence signaling strength in PI hydrolysis-dominant models.
Rank order consistent across functional readouts.
PAR2 Agonist Potency Signal Transduction

In Vivo Elimination Half-Life

In male Sprague-Dawley rats, AC-264613 has an elimination half-life (T1/2) of 2.5 ± 2.0 hours following intraperitoneal administration, which is 2.4-fold shorter than that of AC-55541 (6.1 hours) [1]. This provides researchers with a choice between compounds with distinct pharmacokinetic profiles.

In Vivo Half-Life
Head-to-head
2.4-fold shorter T1/2 (2.5 h vs 6.1 h, rat i.p.)
Male SD rats, 10 mg/kg i.p.
Provides a faster clearance profile for acute study designs.
PK profile may shift across species and routes.
PAR2 Agonist Pharmacokinetics In Vivo

F240S Variant Potentiation

AC-264613 and AC-55541 are both potentiated over 30-fold at the PAR2 receptor bearing the F240S mutation, a naturally occurring polymorphism. In contrast, peptide agonists SLIGRL and 2-furoyl-LIGRLO are much less affected by this mutation [1]. This indicates a unique pharmacological interaction for these small molecules at this disease-relevant variant.

F240S Variant Potentiation
Head-to-head
>30-fold potentiation at F240S vs minimal effect for peptide agonists
Mutant PAR2, NIH-3T3 functional assays
Indicates variant-dependent pharmacology for small-molecule agonists.
Variant context essential for genotype-phenotype studies.
PAR2 Agonist Pharmacogenomics Personalized Medicine

ECL2-Independent Activation

Mutagenesis of charged residues in extracellular loop 2 (ECL2) of PAR2 (E232R, Q233R) impairs activation by peptide agonists (SLIGRL, 2-furoyl-LIGRLO) but does not significantly affect activation by AC-264613 or AC-55541 [1]. This demonstrates a distinct binding mode and activation mechanism for the small-molecule agonists.

ECL2-Independent Activation
Head-to-head
Activity retained vs impaired peptide activation under E232R/Q233R mutations
ECL2 mutagenesis, NIH-3T3 hPAR2
Supports distinct binding mode for biased or conformation-sensitive studies.
Interpret with caution; may not reflect native tissue conditions.
PAR2 Agonist Mechanism of Action Receptor Pharmacology

PAR2 Selectivity Profile

AC-264613 displays no activity at other protease-activated receptor (PAR) subtypes (PAR1, PAR3, PAR4) and exhibits no significant affinity for over 30 other receptors involved in nociception and inflammation [1]. This contrasts with peptide agonists, which often suffer from uncertain target selectivity [2].

PAR2 Selectivity Profile
Class-level
No activity at PAR1/3/4 and >30 off-targets
Broad receptor panel, reported selectivity
Supports target-engagement interpretation in complex systems.
Data to verify in independent assays.
PAR2 Agonist Selectivity Target Engagement

AC-264613: Key Applications


In Vivo Inflammation and Pain

AC-264613 is the preferred PAR2 agonist for in vivo studies of inflammation and nociception due to its high potency (30-100 nM range) and established in vivo efficacy. Intrapaw administration of AC-264613 at doses as low as 30 ng induces robust and persistent thermal hyperalgesia and edema in rats, effects that are blocked by antagonists of downstream mediators like NK1 and TRPV1 receptors [1].

F240S Polymorphism Studies

Researchers studying the functional consequences of the PAR2 F240S polymorphism should utilize AC-264613 or AC-55541, as these small-molecule agonists exhibit a >30-fold potentiation at this disease-relevant variant, a response not seen with standard peptide agonists [1]. This makes them essential tools for exploring genotype-phenotype relationships in PAR2 signaling.

PAR2 Activation Mechanism & Bias

The distinct binding mode of AC-264613, which is insensitive to mutations in PAR2's ECL2 that impair peptide agonist activity, makes it a valuable probe for dissecting PAR2 activation mechanisms [1]. It is particularly useful for studies aimed at understanding biased signaling or for activating PAR2 in conditions where the canonical peptide-binding site may be altered.

High-Throughput Screening for PAR2 Modulators

Given its high selectivity and well-defined pharmacological profile, AC-264613 serves as an excellent reference agonist for high-throughput screening campaigns designed to identify novel PAR2 agonists, antagonists, or allosteric modulators, particularly in assays employing the F240S mutant PAR2 receptor, which has been proposed as a sensitive screening tool [1].

Application
Selection Property
Validation Focus
In vivo PAR2 signaling research
Potency and in vivo exposure context
Thermal hyperalgesia and edema endpoints
PAR2 genetic variant studies
Variant-potentiated agonist response
Genotype-phenotype pathway readouts
Receptor activation mechanism research
ECL2-independent binding mechanism
Biased signaling and receptor conformation assays
HTS reference agonist for PAR2
High selectivity profile
Assay sensitivity and reproducibility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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